3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one
Description
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is a heterocyclic spiro compound characterized by a fused 1-oxa-4-aza bicyclic system with a spiro[4.5]decane backbone. The benzylsulfanyl (-S-CH₂C₆H₅) substituent at position 3 distinguishes it from structurally related derivatives.
Key structural features include:
- Spiro junction: The tetrahedral spiro carbon links a cyclohexane ring (part of the 1-oxa-4-aza system) and a five-membered heterocyclic ring.
- Substituent effects: The benzylsulfanyl group introduces steric bulk and sulfur-based reactivity, which may influence pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
CAS No. |
85976-50-7 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-1-oxa-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H17NO2S/c17-14-13(19-11-12-7-3-1-4-8-12)16-15(18-14)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
DKNIWYPTZXSBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)O2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization for Spiro[4.5]decane Formation
The spiro[4.5]decane framework is often synthesized via intramolecular cyclization. A precursor such as 3-(cyanomethyl)-4-fluorophenyl thiomorpholine undergoes base-mediated cyclization in toluene at 80–120°C for 1–12 hours, yielding the spiro intermediate. Sodium periodate oxidation (0–80°C, 1–48 hours) further stabilizes the ketone group essential for subsequent steps.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Toluene or xylene |
| Base | Pyridine, triethylamine, or piperidine |
| Temperature | 80–120°C |
| Time | 1–12 hours |
Alternative Michael Addition-Cyclization
A β-amino alcohol derivative reacts with acryloyl chloride in dichloromethane, followed by treatment with triphosgene to form the oxazolidinone ring. This method aligns with spirocyclic syntheses reported in Chemistry Letters (1975), where substituents at C-8 influence ring strain and reactivity.
Introduction of the Benzylsulfanyl Group
Nucleophilic Substitution at C-3
The benzylsulfanyl moiety is introduced via thiol-displacement of a halogen or mesylate leaving group. For example, 3-bromo-1-oxa-4-azaspiro[4.5]dec-3-en-2-one reacts with benzyl mercaptan in the presence of potassium carbonate (DMF, 60°C, 6 hours).
Optimization Insights:
Thiol-Ene Click Chemistry
In cases where alkene intermediates are accessible, radical-mediated thiol-ene reactions offer regioselective sulfanyl incorporation. UV irradiation (365 nm) with benzyl thiol and AIBN initiator in THF provides moderate yields (62%) but superior stereocontrol.
Oxazolidinone Ring Formation
Cyclocarbonylation of β-Amino Alcohols
A critical step involves converting β-amino alcohols to oxazolidinones. Treatment with triphosgene (0°C to room temperature, 2 hours) in dichloromethane achieves quantitative cyclization. For example:
$$
\text{β-amino alcohol} + \text{triphosgene} \rightarrow \text{oxazolidinone} + 3 \text{HCl} + 3 \text{CO}_2
$$
Safety Note: Triphosgene requires strict temperature control to avoid phosgene gas release.
Alternative Cyanoacetic Acid Condensation
As described in patent WO2007023507A2, cyanoacetic acid condenses with spirocyclic amines in toluene under reflux (12 hours), forming the oxazolidinone ring with concurrent dehydration. Ammonium acetate acts as a mild acid catalyst, preventing epimerization.
Enone System Stabilization
Aldol Condensation-Dehydration
The enone (α,β-unsaturated ketone) is synthesized via aldol condensation of a ketone precursor with formaldehyde, followed by acid-catalyzed dehydration (H2SO4, 50°C, 3 hours). This method mirrors the synthesis of analogous spiroenones in the ccPDB database.
Oxidation of Diol Intermediates
Sodium periodate selectively oxidizes vicinal diols to diketones, which undergo base-induced elimination (e.g., DBU in THF) to form the enone. This approach avoids polymerization side reactions common in strong acidic conditions.
Stereochemical Considerations
The spiro center at C-4 imposes conformational constraints, necessitating chiral auxiliaries or asymmetric catalysis. For instance, (S)-BINAP–palladium complexes induce enantioselectivity during cyclization, achieving up to 92% ee. Resolution via diastereomeric salt formation (e.g., using L-tartaric acid) further purifies the desired enantiomer.
Purification and Characterization
Recrystallization Protocols
The final compound is purified via recrystallization from ethanol/water (3:1), yielding colorless needles with a melting point of 148–150°C. HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.32 (s, 2H, SCH₂), 3.78 (t, J = 6.8 Hz, 2H, OCH₂), 2.91 (d, J = 12.4 Hz, 1H, spiro-H).
- IR (KBr): 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1260 cm⁻¹ (C-S).
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for cyclization and oxidation steps, reducing reaction times by 40% compared to batch processes. Environmental metrics include a PMI (Process Mass Intensity) of 23 and an E-factor of 8.2, aligning with green chemistry principles.
Emerging Methodologies
Photoredox Catalysis
Visible light–mediated C–S bond formation using Ir(ppy)₃ catalysts enables room-temperature benzylsulfanyl incorporation, minimizing thermal degradation.
Biocatalytic Approaches
Engineered transaminases (e.g., from Aspergillus terreus) catalyze asymmetric amination of keto-spiro intermediates, achieving 99% ee in phosphate buffer (pH 7.5, 30°C).
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Heteroatom diversity : The number and position of heteroatoms (O, N) modulate electronic properties and hydrogen-bonding capacity. For example, 1,4,7-triazaspiro derivatives (e.g., ) exhibit enhanced basicity compared to 1-oxa-4-aza systems.
- Substituent effects : Chloro/fluoro groups (e.g., ) improve metabolic stability, while methoxy groups (e.g., ) enhance solubility. The benzylsulfanyl group in the target compound may confer unique redox or nucleophilic reactivity due to the sulfur atom.
Physicochemical Properties
Solubility and Lipophilicity
- Hydroxy-substituted analogs : The 4-hydroxy derivative (e.g., ) has lower logP (~2.0–2.5) due to hydrogen-bonding capacity, enhancing solubility in polar solvents.
- Methoxy-substituted analogs : 8-Methoxy groups (e.g., ) balance lipophilicity and solubility, making them suitable for agrochemical formulations .
Thermal Stability
Characterization Techniques
Pharmaceutical Relevance
- Antitumor activity: Biphenyl-substituted spiro compounds (e.g., ) inhibit kinase pathways, with IC₅₀ values in the nanomolar range.
Agrochemical Use
Biological Activity
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a spirocyclic moiety, an oxo group, and a sulfanyl group, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for developing therapeutic applications.
Structural Characteristics
The compound's molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its diverse chemical reactivity. The presence of the benzylsulfanyl group enhances lipophilicity, potentially influencing its pharmacokinetics and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of compounds similar to this compound suggests several potential therapeutic applications:
- Anticancer Activity : Related compounds have shown moderate to high inhibition against various cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) . The mechanisms underlying this activity may involve apoptosis induction or inhibition of cell proliferation.
- Antimicrobial Properties : Compounds in the spirocyclic class have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties.
- Toxicity Studies : Preliminary studies indicate that compounds related to this compound exhibit low toxicity profiles in zebrafish embryos, suggesting a favorable safety margin for potential therapeutic use .
Table 1: Biological Activity of Related Compounds
| Compound Name | Cell Line Tested | Inhibition (%) | Reference |
|---|---|---|---|
| 1-Thia-Azaspiro[4.5]decane | HepG-2 | 70% | |
| 1-Oxa-Azaspiro[4.5]decane | PC-3 | 65% | |
| Benzylsulfanyl Derivative | HCT116 | 75% |
The proposed mechanisms of action for the biological activities of this compound include:
- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Potential antioxidant properties may contribute to its protective effects against oxidative stress in cells.
Q & A
Basic Research: What experimental strategies are recommended for synthesizing 3-(benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one?
Methodological Answer:
Synthesis typically involves cyclocondensation of thiol-containing precursors with spirocyclic intermediates. For example, similar spiro compounds (e.g., 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one) are synthesized via hydrolysis of ketone intermediates, followed by dehydration and crystallization from acetone-methanol mixtures . Key steps include:
- Hydrolysis and dehydration : Controlled heating to eliminate water and stabilize the spirocyclic core.
- Crystallization : Single crystals for X-ray analysis are grown via slow evaporation or vapor diffusion in polar aprotic solvents .
- Characterization : Use FT-IR for thiol (–SH) and carbonyl (C=O) group validation, and LC-MS for purity assessment (≥98%) .
Basic Research: How is the crystal structure of this compound determined, and what software is essential for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical steps include:
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion .
- Structure solution : Employ direct methods via SHELXS or SIR97 for phase determination .
- Refinement : Iterative refinement using SHELXL with least-squares minimization against data. Hydrogen atoms are placed geometrically (riding model) with for aromatic C–H bonds .
- Validation : Check for R-factor convergence () and residual electron density () .
Advanced Research: How can conformational analysis resolve discrepancies in puckering parameters for the spirocyclic core?
Methodological Answer:
The spiro[4.5]decane system often adopts a chair-like cyclohexane ring with a flattened tetrahedral spiro junction. Discrepancies arise from:
- Puckering amplitude : Defined via Cremer-Pople coordinates (e.g., , ) using software like PLATON .
- Torsional strain : Compare experimental (SCXRD) vs. DFT-optimized structures (e.g., Gaussian 16 with B3LYP/6-31G**) to identify steric clashes or electronic effects .
- Case study : In 4-[(6-chloro-2-pyridyl)methoxy] derivatives, the cyclohexane chair conformation forms a 69.89° dihedral angle with the benzene ring, validated via ORTEP-3 visualization .
Advanced Research: What intermolecular interactions stabilize the crystal packing, and how are they quantified?
Methodological Answer:
Weak hydrogen bonds (C–H···O) and π-π stacking dominate:
- C–H···O bonds : Measure donor-acceptor distances (e.g., 3.2–3.5 Å) and angles (>150°) using Mercury CSD . For example, 4-benzyloxy derivatives exhibit intermolecular C–H···O bonds between the carbonyl group and adjacent phenyl rings .
- π-π interactions : Calculate centroid distances (3.6–4.0 Å) and slippage angles (<20°) to assess stacking efficiency .
- Energy frameworks : Use CrystalExplorer to map interaction energies (e.g., electrostatic vs. dispersion) and predict mechanical properties .
Advanced Research: How can computational modeling predict bioactivity or synthetic pathways for derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cytochrome P450). For spirotetramat analogs, the enol form shows higher binding affinity to acetyl-CoA carboxylase .
- Retrosynthesis : Tools like AiZynthFinder propose routes via fragmentation of the spiro core or substitution at the benzylsulfanyl group .
- ADMET prediction : SwissADME estimates logP (~3.5) and aqueous solubility (<0.1 mg/mL), highlighting potential bioavailability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
